molecular formula C16H13F3N4O B606333 BQU57 CAS No. 1637739-82-2

BQU57

カタログ番号: B606333
CAS番号: 1637739-82-2
分子量: 334.30 g/mol
InChIキー: IJCMHHSFXFMZAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BQU57 is a small-molecule allosteric inhibitor targeting the GDP-bound form of RalA and RalB, two Ras-related GTPases implicated in cancer progression and metastasis. Discovered through structure-based optimization of the parent compound RBC8, this compound exhibits enhanced binding affinity and drug-like properties . It binds to a conserved allosteric site on Ral-GDP, preventing GTP loading and subsequent activation of downstream effectors like RalBP1 .

準備方法

合成経路と反応条件

BQU57は、複数段階の化学プロセスによって合成されます。重要なステップには、ジヒドロピラノピラゾールコア構造の形成、続いて生物活性を与える官能基の導入が含まれます。合成経路には、通常、次の手順が含まれます。

工業生産方法

This compoundの具体的な工業生産方法は広く公表されていませんが、合成には、高収率と純度を確保するために、大型の化学反応器と精製プロセスが用いられる可能性があります。 この化合物は、通常、安定性を維持するために-20°Cで固体として保管されます .

化学反応の分析

Binding Kinetics and Selectivity

BQU57 selectively binds the GDP-bound form of Ral GTPases, with minimal affinity for GTP-bound states or related GTPases (e.g., Ras, RhoA). Key findings include:

Table 1: Binding Affinity of this compound

Assay TypeTargetK<sub>D</sub> (μM)MethodSource
Isothermal Titration Calorimetry (ITC)RalB-GDP7.76 ± 0.6Direct binding
Surface Plasmon Resonance (SPR)RalB-GDP4.7 ± 1.5Kinetic analysis
NMR TitrationRalB-GDP~100 μM (stoichiometric)Chemical shift mapping
  • NMR Analysis : this compound induces significant chemical shift changes in residues within RalB's switch-II region (aa 70–77) and helix α2 (aa 78–85), confirming binding to an allosteric pocket adjacent to the GDP-binding site .
  • Selectivity : No binding observed for RalB-GTP (GNP-bound) or other GTPases (e.g., KRAS, RhoA) .

Mechanism of Inhibition

This compound disrupts Ral-effector interactions critical for tumor growth:

  • RalBP1 Binding Inhibition : Blocks RalA/B binding to effector RalBP1 (IC<sub>50</sub>: 2–3 μM in cellular assays) .
  • Cellular Effects :
    • Suppresses anchorage-independent growth in Ral-dependent lung cancer cells (H2122, H358) with IC<sub>50</sub> values of 2.0 μM (H2122) and 1.3 μM (H358) .
    • No activity in Ral-independent cell lines (H460, Calu6) .

Table 2: Pharmacological Activity in Cancer Models

Cell LineRal DependencyIC<sub>50</sub> (μM)Key ObservationSource
H2122Yes2.0Colony formation inhibited by >80%
H358Yes1.3Synergy with Ral siRNA knockdown
H460No>100No significant effect

Structural Insights

  • Binding Site : A hydrophobic pocket formed by switch-II, helix α2, and helix α3 in Ral-GDP . Computational modeling (using RalA-GDP as a template) corroborates NMR and ITC data .
  • State Specificity : this compound binds exclusively to the inactive (GDP-bound) conformation, as confirmed by:
    • Absence of binding to constitutively active Ral mutants (e.g., RalB G23V) .
    • No inhibition of GTP-loaded Ral in pull-down assays .

In Vivo Pharmacokinetics and Efficacy

This compound demonstrates favorable drug-like properties:

Table 3: Pharmacokinetic Profile

ParameterValue (this compound)MethodSource
Tumor Penetration3.5–5.2 μg/gLC-MS/MS post-injection
Serum Half-life~4.2 hoursIntraperitoneal dosing
Ral Inhibition in Tumors>70% reductionRalBP1 pull-down assay
  • Xenograft Models : Intraperitoneal administration (10–50 mg/kg) reduced tumor growth by 60–80% in H2122 lung cancer models .

科学的研究の応用

In Vitro Studies

Cell Line Sensitivity :
In vitro studies demonstrated that BQU57 effectively inhibits the growth of human lung cancer cell lines, specifically H2122 and H358, with IC50 values of 2.0 μM and 1.3 μM, respectively . The compound's efficacy was compared to RBC8, showing superior performance.

Colony Formation Assays :
this compound was tested for its ability to inhibit anchorage-independent growth in soft agar assays. Results indicated that this compound significantly reduced colony formation in Ral-dependent cell lines but had no effect on Ral-independent lines .

In Vivo Studies

Xenograft Models :
The antitumor activity of this compound was assessed in mouse xenograft models. Following intraperitoneal administration, this compound was found to penetrate tumor tissues effectively and inhibit tumor growth significantly compared to control groups . Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

Pharmacokinetics :
Pharmacokinetic studies revealed favorable properties for this compound as a drug candidate, with effective serum concentrations achieved post-administration .

Case Studies

Study Objective Findings
Study 1 Evaluate the effect of this compound on lung cancer cell linesDemonstrated significant inhibition of growth in H2122 and H358 cells with IC50 values of 2.0 μM and 1.3 μM respectively
Study 2 Assess the efficacy of this compound in xenograft modelsShowed up to 60% tumor growth inhibition at a dosage of 20 mg/kg
Study 3 Investigate binding affinity using NMR spectroscopyConfirmed specific binding to RalB-GDP with stoichiometric interactions observed

作用機序

BQU57は、RalAとRalBのGDP結合型に選択的に結合することで、その活性化を阻害することで作用します。この結合は、グアニジンヌクレオチド結合ポケットの近くに位置するアロステリック部位で起こり、これらのタンパク質を不活性な状態に固定します。 RalAとRalBの活性化の阻害は、細胞の成長と生存に不可欠な下流のシグナル伝達経路を阻害し、腫瘍増殖の抑制につながります .

類似化合物との比較

Mechanistic Insights :

  • Binding Affinity : BQU57 demonstrates a dissociation constant (KD) of 7.7 ± 0.6 μM (via ITC) and 4.7 ± 1.5 μM (via SPR), confirming stoichiometric binding to RalB-GDP .
  • Cellular Activity : In Ral-dependent lung cancer cell lines (H2122 and H358), this compound inhibits anchorage-independent growth with IC50 values of 2.0 μM and 1.3 μM, respectively .
  • In Vivo Efficacy: this compound suppresses tumor growth in xenograft models (e.g., H2122 lung cancer) at 50 mg/kg via intraperitoneal injection, with detectable tumor tissue penetration .

This compound is selective for Ral over other GTPases like Ras or RhoA and shows minimal off-target effects in Ral-independent cell lines (e.g., H460, Calu6) . Its reversible, cell-permeable nature makes it a promising tool for studying Ral-driven cancers .

Structural and Binding Properties

Compound Origin Binding Site KD (RalB-GDP) Key Structural Features
This compound Derivative of RBC8 Allosteric (GDP-bound) 4.7–7.7 μM Optimized for solubility and affinity
RBC8 Virtual screening hit Allosteric (GDP-bound) ~10–15 μM (estimated) Parent scaffold with moderate potency
RBC6/10 Initial screening hits Allosteric (GDP-bound) Not quantified Lower efficacy than RBC8/BQU57
RBC5 Inactive control N/A No binding Structurally similar but inactive

Key Differences :

  • This compound was synthesized to improve RBC8’s solubility and binding affinity, likely through substitutions enhancing hydrophobic interactions and hydrogen bonding .

In Vitro Efficacy and Selectivity

Potency in Ral-Dependent Cell Lines

Compound H2122 (IC50) H358 (IC50) TNBC (EC50)
This compound 2.0 μM 1.3 μM 74.43 μM (anchorage-independent)
RBC8 3.5 μM 3.4 μM Not tested
RBC5 >100 μM (no effect) >100 μM (no effect) N/A

Selectivity :

  • Neither compound affects Ras or RhoA signaling, confirming Ral-specificity .

In Vivo Performance and Pharmacokinetics

Compound Model Dose Efficacy Tumor Penetration
This compound H2122 xenograft (mice) 50 mg/kg (IP) ~70% tumor growth inhibition Detectable at 3h post-dose
RBC8 H2122 xenograft (mice) 50 mg/kg (IP) Comparable to this compound Moderate

Pharmacokinetics :

  • Both compounds mirror the efficacy of dual RalA/B siRNA knockdown, validating target specificity .

Mechanistic Insights and Off-Target Effects

  • Shared Mechanism : this compound and RBC8 block Ral-GDP/GTP cycling, reducing RalBP1 interaction and downstream signaling (e.g., Stat3 phosphorylation) .
  • Off-Target Effects: this compound inhibits insulin-stimulated Glut4 trafficking in adipocytes (EC50 ~50 μM), suggesting context-dependent off-target activity .

生物活性

BQU57 is a small molecule that has garnered attention for its potent biological activity, particularly as an inhibitor of Ral GTPases, which are implicated in various cancer processes. This article provides a detailed overview of the biological activity of this compound, supported by case studies, data tables, and research findings.

Overview of Ral GTPases

RalA and RalB are small GTPases that play critical roles in cancer cell survival, migration, and metastasis. They are involved in several cellular processes, including endocytosis and cytokinesis, making them attractive targets for cancer therapy . this compound has been identified as a selective inhibitor of these proteins, demonstrating significant effects on tumor growth both in vitro and in vivo.

This compound specifically binds to the GDP-bound form of Ral proteins, inhibiting their activity. This was confirmed through various biochemical assays, including NMR spectroscopy and Isothermal Titration Calorimetry (ITC), which revealed a binding affinity (K_D) of approximately 7.7 μM for RalB-GDP . The compound's mechanism involves:

  • Binding to Allosteric Sites : this compound binds to an allosteric site on RalA and RalB, inhibiting their activation and downstream signaling pathways.
  • Inhibition of Anchorage-Independent Growth : this compound effectively reduces colony formation in soft agar assays for Ral-dependent cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various human lung cancer cell lines. The compound exhibited the following IC50 values:

Cell LineIC50 (μM)
H21222.0
H3581.3
H460Not sensitive
Calu6Not sensitive

These results indicate that this compound selectively inhibits Ral-dependent cell lines while showing no effect on those that do not rely on Ral for growth .

In Vivo Studies

Pharmacokinetic studies in mouse xenograft models have shown that this compound can effectively penetrate tumor tissues after systemic administration. Following intraperitoneal injection, the compound was detected in tumor tissues, indicating favorable pharmacokinetic properties essential for a potential therapeutic agent .

Case Studies

Case Study 1: Lung Cancer Xenograft Model
In a study involving human lung cancer xenografts, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound's ability to inhibit Ral activity was confirmed through colony formation assays post-treatment.

Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)
this compound also demonstrated efficacy in PDAC models by decreasing anchorage-independent growth, further supporting its role as a therapeutic agent against cancers driven by Ral GTPases .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BQU57 in inhibiting RalA/B activation?

this compound acts as a cell-permeable, reversible inhibitor that binds to the GDP-bound form of RalA/B in an allosteric manner, preventing their activation . This inhibition reduces active RalA/B levels, which is critical for blocking anchorage-independent growth in lung cancer cell lines (e.g., H2122 and H358). The specificity of this compound for RalA/B over related GTPases like Ras or RhoA has been confirmed in vivo, with no off-target effects observed in mouse tumor models .

Q. What experimental methods are recommended to validate this compound’s cellular uptake and pharmacokinetics?

Cellular uptake can be quantified using LC/MS-MS after treating cells (e.g., H2122) with this compound (10 µM) at timed intervals (1–60 minutes). Pharmacokinetic studies in mice involve intraperitoneal (IP) administration followed by tumor tissue analysis to measure drug bioavailability and active RalA/B suppression .

Q. How should this compound be stored and prepared for in vitro assays?

this compound is soluble in DMSO (50 mg/mL stock) and should be stored at 2–8°C to maintain stability. For experiments, dilute stock solutions in cell culture media to working concentrations (e.g., 1–10 µM), ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. What are the IC₅₀ values of this compound in common lung cancer cell models?

Cell LineIC₅₀ (µM)Assay TypeReference
H21222.0Anchorage-independent growth
H3581.3Anchorage-independent growth

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate this compound’s antitumor efficacy?

  • Model : Use immunodeficient mice implanted with H2122 or H358 xenografts.
  • Dosage : Administer this compound via daily IP injections (e.g., 10 mg/kg).
  • Endpoints : Measure tumor volume weekly and analyze RalA/B activity in excised tumors using immunoblotting for p-RalA .
  • Controls : Include vehicle-treated cohorts and validate Ral-specific effects by comparing RalA/B levels to Ras/RhoA .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across cell lines?

Discrepancies in responses (e.g., H2122 vs. H358) may arise from genetic heterogeneity or differential Ral dependency. To address this:

  • Perform siRNA-mediated RalA/B knockdown in resistant cell lines to establish baseline sensitivity.
  • Use dose-response assays (0–10 µM this compound) combined with downstream pathway analysis (e.g., STAT3 phosphorylation) to identify compensatory mechanisms .
  • Validate findings in 3D culture models or patient-derived xenografts (PDXs) to improve translational relevance .

Q. How does this compound modulate downstream signaling pathways like STAT3 and FAM3C?

this compound reduces p-RalA levels in a dose-dependent manner, which correlates with decreased FAM3C expression and STAT3 phosphorylation. Key methods include:

  • Immunoblotting : Quantify p-RalA (Thr-72), FAM3C, and p-STAT3 (Tyr-705) in treated vs. untreated cells .
  • Functional assays : Assess invasion (Boyden chamber) and colony formation (soft agar) to link pathway inhibition to phenotypic changes .

Q. What biophysical techniques confirm this compound’s binding affinity for Ral-GDP?

Surface Plasmon Resonance (SPR) is used to determine binding kinetics. For RalB-GDP, SPR data show a KD of 4.7 µM , confirming reversible interaction . Complementary methods like isothermal titration calorimetry (ITC) or crystallography can further elucidate structural binding motifs .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound’s tumor suppression across animal models?

  • Sample Size : Use ≥8 mice per group to account for biological variability.
  • Pharmacodynamic Markers : Monitor active RalA/B levels in tumors at multiple time points post-treatment.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare tumor growth curves and pathway modulation .

Q. What controls are essential when testing this compound in combination therapies?

  • Single-Agent Controls : Include this compound-only and comparator drug-only arms.
  • Synergy Analysis : Use the Chou-Talalay method to calculate combination indices (CI) .
  • Toxicity Monitoring : Assess body weight and organ histology to differentiate efficacy from adverse effects .

Q. Data Contradiction and Reproducibility Guidelines

Q. How can researchers validate findings if this compound’s effects conflict with prior Ral inhibition studies?

  • Replicate Key Experiments : Repeat dose-response and binding assays using identical cell lines and reagents.
  • Cross-Validate with Orthogonal Tools : Compare results to RalA/B siRNA or CRISPR knockout models .
  • Publish Negative Data : Document conditions where this compound underperforms (e.g., in KRAS-mutant vs. wild-type contexts) to guide future studies .

Q. What steps ensure reproducibility in this compound-related research?

  • Detailed Protocols : Specify drug preparation (e.g., DMSO concentration, storage conditions).
  • Data Transparency : Share raw SPR traces, immunoblot images, and animal study metadata in supplementary files .
  • Collaborative Verification : Partner with independent labs to confirm critical findings .

特性

IUPAC Name

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCMHHSFXFMZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637739-82-2
Record name 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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